molecular formula C9H18N2O4S B1603360 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate CAS No. 516474-08-1

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Cat. No.: B1603360
CAS No.: 516474-08-1
M. Wt: 250.32 g/mol
InChI Key: OSCREXKVIJBLHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its role as a green solvent.

Preparation Methods

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate can be synthesized through the reaction of 1-methylimidazole with diethyl sulfate. The reaction typically involves the following steps:

Industrial production methods involve similar synthetic routes but on a larger scale, with additional steps for quality control and ensuring consistency in the final product.

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions using reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize or destabilize specific molecular structures, leading to changes in their properties and reactivity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is unique compared to other similar compounds due to its specific combination of thermal stability, solubility, and low volatility. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other ionic liquids may not be as effective.

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H6O4S/c1-4-9-6-5-8(3)7(9)2;1-2-6-7(3,4)5/h5-6H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCREXKVIJBLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583356
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516474-08-1
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Reactant of Route 3
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Reactant of Route 5
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.